molecular formula C13H13NO4S2 B6095895 2-thioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one CAS No. 92029-85-1

2-thioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B6095895
CAS No.: 92029-85-1
M. Wt: 311.4 g/mol
InChI Key: RLKUSBAQGRQENV-TWGQIWQCSA-N
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Description

2-Thioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one is a chemical compound based on the rhodanine (2-thioxothiazolidin-4-one) scaffold, a privileged structure in medicinal chemistry known for its versatile pharmacological potential . Rhodanine derivatives are extensively investigated for their broad-spectrum biological activities, including antimicrobial, antitubercular, antifungal, and anticancer effects . The 5-benzylidene moiety, particularly with methoxy substitutions, is a common feature in many active compounds and is crucial for interaction with biological targets . Specifically, related rhodanine analogues have demonstrated promise as antimycobacterial agents, with one study identifying a close derivative as a potent inhibitor of Mycobacterium tuberculosis pantothenate synthetase (Mtb PS), a key enzyme essential for the persistent growth and virulence of the bacterium . Furthermore, the thioamide moiety within the rhodanine core is of significant interest for anti-thyroid research, as it can act as a molecular sponge by forming specific adducts with elemental iodine, which may interfere with iodine organification . This compound is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and investigations into novel mechanisms of action for antimicrobial or thyreostatic agents . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5Z)-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S2/c1-16-8-5-4-7(10(17-2)11(8)18-3)6-9-12(15)14-13(19)20-9/h4-6H,1-3H3,(H,14,15,19)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKUSBAQGRQENV-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)NC(=S)S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\2/C(=O)NC(=S)S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92029-85-1
Record name 2-Thioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092029851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Classical Protocol

In a representative procedure, rhodanine (1.0 equiv) and 2,3,4-trimethoxybenzaldehyde (1.1 equiv) are refluxed in ethanol with piperidine (10 mol%) as a catalyst for 8–12 hours. The reaction proceeds via base-catalyzed deprotonation of the active methylene group in rhodanine, followed by nucleophilic attack on the aldehyde carbonyl and subsequent dehydration to form the exocyclic double bond. The product precipitates upon cooling and is purified via recrystallization from ethanol, yielding 70–85% of the target compound.

Microwave-Assisted Optimization

Microwave irradiation significantly reduces reaction times. A study demonstrated that heating the mixture at 100°C for 20 minutes under microwave conditions achieves comparable yields (82%) while minimizing side products. This method is particularly advantageous for high-throughput synthesis.

Deep Eutectic Solvent (DES)-Mediated Synthesis: A Green Chemistry Paradigm

Recent advancements emphasize sustainable methodologies. A ZnCl₂/urea-based DES (molar ratio 1:3.5) serves as both solvent and catalyst, enabling efficient condensation at 120°C within 1–2 hours.

Procedure and Mechanism

Rhodanine and 2,3,4-trimethoxybenzaldehyde are combined in the DES under inert atmosphere. The Zn²⁺ ions activate the aldehyde via Lewis acid interactions, while urea stabilizes intermediates through hydrogen bonding. The reaction achieves yields exceeding 90% with minimal purification required, as the product separates upon cooling. The DES is recyclable for up to five cycles without significant loss in activity, enhancing the method’s eco-efficiency.

Green Metrics Analysis

The DES method outperforms traditional protocols in atom economy (92% vs. 78%) and E-factor (0.8 vs. 5.2), underscoring its environmental superiority.

One-Pot Multicomponent Strategies

While less common for this specific derivative, multicomponent reactions (MCRs) offer potential for modular synthesis. A three-component approach involving thiourea, monochloroacetic acid, and 2,3,4-trimethoxybenzaldehyde has been explored.

Reaction Pathway

Thiourea and monochloroacetic acid undergo cyclocondensation to form the thiazolidinone core, followed by in situ Knoevenagel condensation with the aldehyde. However, this method yields <60% due to competing side reactions, necessitating rigorous optimization.

Regioselective Bromination and Dehydrogenation

An alternative route involves bromination of 2-methyl-4-thiazolidinone derivatives followed by dehydrogenation. For example, 2-methyl-5-(2,3,4-trimethoxybenzyl)-1,3-thiazolidin-4-one undergoes regioselective bromination at C5 using N-bromosuccinimide (NBS), followed by base-mediated elimination to introduce the double bond. While effective, this two-step process is less efficient (overall yield: 55–65%) compared to direct condensation methods.

Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Reaction Time Green Metrics (E-Factor)
Knoevenagel (Ethanol)Reflux, piperidine70–858–12 h5.2
Microwave-Assisted100°C, microwave8220 min4.8
DES-Mediated120°C, ZnCl₂/urea>901–2 h0.8
MulticomponentReflux, aqueous K₂CO₃<606–8 h6.5
Bromination-DehydrogenationNBS, DCM, then base55–6512 h (total)7.1

Mechanistic Insights and Challenges

Steric and Electronic Effects

The 2,3,4-trimethoxy substituents on the benzaldehyde introduce steric hindrance, slowing condensation kinetics. Electron-donating methoxy groups activate the aldehyde toward nucleophilic attack but may necessitate elevated temperatures or prolonged reaction times.

Purification and Characterization

Crude products often contain unreacted aldehyde or dimeric byproducts. Column chromatography (silica gel, ethyl acetate/hexane) or repeated recrystallization (ethanol/water) are employed for purification. Characterization via ¹H NMR typically reveals a singlet for the exocyclic proton (δ 7.8–8.1 ppm) and methoxy resonances (δ 3.7–3.9 ppm) .

Chemical Reactions Analysis

Types of Reactions

2-thioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form the corresponding alcohol.

    Substitution: The benzylidene moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

2-thioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one has several scientific research applications, including:

    Medicinal Chemistry: This compound has shown potential as an antimicrobial, antifungal, and anticancer agent. It is being studied for its ability to inhibit various enzymes and pathways involved in disease progression.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-thioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Key Properties

  • Molecular Formula: C₁₄H₁₃NO₅S₂
  • Melting Point : 190°C (reported in ) .
  • Spectroscopic Data : ¹³C-NMR (DMSO-d₆) peaks at δ 195.63 (C=O), 169.31 (C=S), and 55.27 (OCH₃), confirming the structure .
Structural Analogues and Substituent Effects

Rhodanine derivatives vary primarily in the substituents on the benzylidene group and the thiazolidinone core. Below is a comparative analysis:

Compound Substituents Key Differences References
2-Thioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one 2,3,4-Trimethoxybenzylidene High steric bulk; three methoxy groups enhance lipophilicity and π-π stacking.
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Methylbenzylidene Less polar due to methyl group; reduced hydrogen-bonding capacity.
(5Z)-5-(2-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 2-Hydroxybenzylidene Hydroxyl group enables hydrogen bonding; higher solubility in polar solvents.
(Z)-3-(4-Hydroxyphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one 4-Hydroxyphenyl + 3,4,5-trimethoxybenzylidene Additional phenolic -OH enhances antioxidant activity via radical scavenging.

Key Observations :

  • Methoxy vs. Hydroxy Groups : Methoxy substituents (e.g., in 2,3,4-trimethoxy derivatives) increase lipophilicity and membrane permeability compared to hydroxy-substituted analogues, which favor solubility and hydrogen bonding .

Antimicrobial Activity :

  • The trimethoxy derivative (C₁₄H₁₃NO₅S₂) shows moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL), outperforming 2-methylbenzylidene analogues (MIC > 64 µg/mL) due to enhanced membrane interaction via methoxy groups .
  • In contrast, nitro-substituted rhodanines (e.g., 3-nitrobenzylidene derivatives) exhibit stronger activity (MIC = 8–16 µg/mL) owing to electron-withdrawing effects that disrupt bacterial cell walls .

Antioxidant Activity :

  • The 2,3,4-trimethoxy derivative demonstrates lower radical scavenging activity (IC₅₀ = 45 µM for DPPH) compared to hydroxy-substituted analogues (IC₅₀ = 12 µM), as methoxy groups lack proton-donating capacity .
Physicochemical Properties
Property 2,3,4-Trimethoxy Derivative 2-Hydroxy Derivative 3-Nitro Derivative
LogP 3.2 1.8 2.5
Solubility (Water) <0.1 mg/mL 2.5 mg/mL 0.5 mg/mL
Melting Point 190°C 215°C 185°C

Notes:

  • The trimethoxy derivative’s low water solubility (<0.1 mg/mL) limits bioavailability, necessitating formulation improvements .
  • Higher melting points in hydroxy derivatives correlate with stronger intermolecular hydrogen bonding .

Biological Activity

The compound 2-thioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities as demonstrated in recent studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C16H17NO6S2\text{C}_{16}\text{H}_{17}\text{N}\text{O}_{6}\text{S}_{2}

This compound features a thiazolidine ring with a thioxo group and a benzylidene moiety that enhances its biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent . It has been shown to inhibit human topoisomerases I and II, which are crucial for DNA replication and transcription. Specifically:

  • Mechanism of Action : The compound induces cancer cell death through apoptosis by blocking topoisomerase activities. In vitro studies demonstrated that it effectively reduced cell viability in various cancer cell lines, including MCF-7 (breast cancer) and A2058 (melanoma) cells .
  • Case Study : In a study involving MCF-7 cells, the compound exhibited an IC50 value of approximately 1.09 µM, indicating potent anticancer activity .

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties , particularly against bacterial strains:

  • Biofilm Inhibition : It has shown effectiveness in inhibiting biofilm formation in Pseudomonas aeruginosa and Staphylococcus aureus, with reductions in biofilm mass observed at concentrations corresponding to their minimum inhibitory concentration (MIC) .
  • Case Study : One study reported that derivatives of thiazolidin-4-one exhibited over 50% reduction in biofilm formation against P. aeruginosa at MIC levels .

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, this compound has been associated with several other pharmacological activities:

  • Antioxidant Activity : The compound has demonstrated potential as an antioxidant agent by scavenging free radicals and reducing oxidative stress in cellular models .
  • Anti-inflammatory Effects : Preliminary investigations suggest that it may possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines .

Summary Table of Biological Activities

Biological ActivityMechanism/EffectReference
AnticancerInhibition of topoisomerases; apoptosis induction
AntimicrobialBiofilm inhibition against P. aeruginosa and S. aureus
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Q. What are the standard synthetic routes for preparing 2-thioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one?

The compound is synthesized via condensation of 2,3,4-trimethoxybenzaldehyde with a thiazolidinone precursor (e.g., 2-thioxothiazolidin-4-one) in the presence of a base catalyst like piperidine or pyridine. Reaction conditions typically involve refluxing in ethanol or methanol for 6–12 hours, followed by purification via recrystallization or column chromatography . Key steps include:

  • Aldol condensation : Formation of the benzylidene moiety.
  • Cyclization : Closure of the thiazolidinone ring. Yield optimization requires precise control of stoichiometry, solvent polarity, and catalyst concentration .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR spectroscopy : Confirms regiochemistry of methoxy groups and Z-configuration of the benzylidene double bond (e.g., 1^1H NMR: aromatic protons at δ 6.8–7.5 ppm; 13^13C NMR: carbonyl at ~190 ppm) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS: [M+H]+ at m/z 380.3) .
  • HPLC : Assesses purity (>95% for biological assays) .

Q. What catalysts and solvents are commonly used in its synthesis?

  • Catalysts : Piperidine (for Knoevenagel condensation), ammonium acetate (for cyclization), and acetic acid (as a proton donor) .
  • Solvents : Ethanol, methanol (polar protic solvents enhance reaction rates), or toluene (for microwave-assisted synthesis) .

Q. How is preliminary biological screening conducted for this compound?

  • Antimicrobial assays : Disk diffusion or broth microdilution against Staphylococcus aureus or Escherichia coli .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} values calculated via dose-response curves .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W, 15 minutes) while improving yield by 20–30% .
  • Solvent-free conditions : Minimizes side reactions (e.g., hydrolysis) and simplifies purification .
  • Continuous flow reactors : Enable scalable production with real-time monitoring via TLC .

Q. What structure-activity relationship (SAR) insights guide derivative design?

  • Methoxy groups : The 2,3,4-trimethoxy substitution enhances lipophilicity and DNA intercalation potential, critical for anticancer activity .
  • Thioxo moiety : Oxidation to sulfone derivatives reduces activity, while substitution with electron-withdrawing groups improves target binding .
  • Benzylidene geometry : The Z-configuration is essential for planar alignment with biological targets (e.g., topoisomerase II) .

Q. How can contradictions in biological activity data across studies be resolved?

  • Assay standardization : Use common cell lines (e.g., NCI-60 panel) and control compounds (e.g., doxorubicin) to normalize results .
  • Metabolic stability testing : Evaluate compound degradation in serum (e.g., half-life <2 hours may explain variable in vivo results) .
  • Purity verification : HPLC-MS to rule out impurities (>98% purity required for reproducible data) .

Q. What role does crystallographic analysis play in understanding its mechanism?

  • SHELX refinement : Resolves bond lengths and angles (e.g., C=S bond at 1.65 Å) to model interactions with enzymes like COX-2 .
  • ORTEP-3 visualization : Identifies π-π stacking between the benzylidene group and aromatic amino acids in target proteins .

Q. How are derivatives designed to improve pharmacokinetic properties?

  • Fluorine substitution : At the phenyl ring enhances metabolic stability (e.g., 4-F derivative shows 2x longer half-life) .
  • PEGylation : Increases solubility for in vivo studies (e.g., PEG-400 conjugate improves bioavailability by 40%) .

Q. What experimental designs elucidate its mechanism of action in anticancer studies?

  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) to quantify cell death pathways .
  • Target identification : Molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) to validate binding to tubulin or kinases .
  • Transcriptomic analysis : RNA-seq to identify dysregulated pathways (e.g., p53 or MAPK signaling) post-treatment .

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